Ganoapplanoid F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H38O10 |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
(2S,6S)-6-[(1S,3S,5R,9S,10S,14R,17R,18S)-9,17-dihydroxy-6,6,10,14,18-pentamethyl-7,13-dioxo-2,8-dioxapentacyclo[9.7.0.01,3.05,10.014,18]octadeca-11,15-dien-15-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C29H38O10/c1-13(21(33)34)8-14(30)12-25(4,37)16-9-19(32)28(7)27(16,6)18(31)10-17-26(5)15(11-20-29(17,28)39-20)24(2,3)22(35)38-23(26)36/h9-10,13,15,19-20,23,32,36-37H,8,11-12H2,1-7H3,(H,33,34)/t13-,15-,19+,20-,23-,25-,26-,27-,28+,29+/m0/s1 |
InChI Key |
RFSNKUIKNCUIFR-ZHXJCKOLSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)C[C@@](C)(C1=C[C@H]([C@@]2([C@@]1(C(=O)C=C3[C@@]24[C@@H](O4)C[C@@H]5[C@@]3([C@H](OC(=O)C5(C)C)O)C)C)C)O)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)CC(C)(C1=CC(C2(C1(C(=O)C=C3C24C(O4)CC5C3(C(OC(=O)C5(C)C)O)C)C)C)O)O)C(=O)O |
Origin of Product |
United States |
Occurrence and Source Organism
Biological Origin of Ganoapplanoid F from Ganoderma applanatum
This compound is a specialized, highly oxygenated lanostane-type triterpenoid (B12794562) that originates from the fungus Ganoderma applanatum. targetmol.comtargetmol.com Triterpenoids are a large and diverse class of naturally occurring organic chemicals, derived from a 30-carbon precursor, squalene (B77637). In Ganoderma applanatum, these compounds are synthesized as secondary metabolites, which are not essential for the primary growth and development of the fungus but are thought to play a role in its interaction with the environment.
The production of this compound is part of the complex biochemistry of Ganoderma applanatum, which is renowned for producing a wide array of bioactive compounds, including over 140 triterpenoids. scielo.org.mx These compounds are primarily found within the fruiting bodies of the fungus. researchgate.netresearchgate.net Research has shown that the specific profile of triterpenoids, including this compound, can be influenced by various factors such as the genetic strain of the fungus, the substrate it grows on, and environmental conditions. The isolation of this compound has been documented from the fruiting bodies of G. applanatum, where it is part of a suite of structurally related compounds. researchgate.net
Recent studies have focused on the anti-adipogenic properties of these compounds, noting that this compound and its relatives can inhibit the accumulation of lipids in adipocytes (fat cells). targetmol.comapp17.cominvivochem.cn This biological activity has spurred further investigation into the chemical diversity of triterpenoids within G. applanatum. researchgate.net
Mycological Classification and Habitat of Ganoderma applanatum
Ganoderma applanatum, commonly known as the Artist's Bracket or Artist's Conk, is a species of bracket fungus with a global distribution. wikipedia.orgfirst-nature.com It is a member of the Basidiomycota phylum, which includes fungi that produce spores on specialized club-shaped cells called basidia. wikipedia.org
The fungus is a wood-decaying organism, functioning as both a parasite on living trees and a saprotroph on dead wood. wikipedia.orgmushroomexpert.com It causes a white rot of the heartwood in a wide variety of hardwood trees and, less commonly, conifers. wikipedia.orgtotallywilduk.co.uk Some of the most common hosts include beech and poplar, but it can also be found on alder, apple, elm, maple, and oak trees. wikipedia.orgtotallywilduk.co.uk
Ganoderma applanatum produces large, perennial fruiting bodies that can persist for many years, adding a new layer of pores annually. first-nature.commushroomexpert.com These shelf-like brackets are typically hard and woody, with a dull brown, furrowed upper surface. mushroomexpert.com The underside is white and bruises brown when scratched, a characteristic that gives it the name "Artist's Conk". first-nature.commushroomexpert.com The fungus has a cosmopolitan distribution and can be found in most parts of the world where its host trees grow, including North America, Europe, and Asia. wikipedia.orgfirst-nature.comwisc.edu
Interactive Data Table: Mycological Classification of Ganoderma applanatum
| Taxonomic Rank | Classification |
| Domain | Eukaryota |
| Kingdom | Fungi |
| Phylum | Basidiomycota |
| Class | Agaricomycetes |
| Order | Polyporales |
| Family | Ganodermataceae |
| Genus | Ganoderma |
| Species | G. applanatum |
List of Compounds Mentioned:
this compound
Squalene
Isolation and Purification Methodologies
Initial Extraction Protocols
The journey from the raw fungal material to a crude extract rich in triterpenoids involves carefully selected solvents and optimized conditions to maximize the yield of the desired compounds.
The initial step in isolating Ganoapplanoid F and other triterpenoids involves the extraction from the fruiting bodies of Ganoderma applanatum. academicjournals.org The process typically begins with air-drying the fungal material to reduce moisture content, followed by pulverizing it into a fine powder to increase the surface area for solvent interaction. academicjournals.orgresearchgate.net
A variety of organic solvents are employed for the extraction, chosen based on their ability to dissolve lanostane-type triterpenoids. Common solvents used in this process include:
Methanol (B129727) (MeOH): Often used in high concentrations (e.g., 90%) or as part of an aqueous solution (e.g., 70%). researchgate.netacs.org Methanol extraction is effective for a broad range of compounds, including triterpenoids. acs.org
Ethanol (B145695) (EtOH): 95% ethanol is frequently used, often under reflux conditions, to efficiently extract compounds from the powdered mushroom. nih.govtandfonline.com
Ethyl Acetate (B1210297) (EtOAc): Used both as a primary extraction solvent and in partitioning steps to separate compounds based on polarity. researchgate.net
Chloroform: Another solvent used in the fractionation of extracts. targetmol.com
The powdered fungal material is typically macerated or refluxed with the chosen solvent. For instance, one common procedure involves refluxing the powdered fruiting bodies with 95% ethanol multiple times to ensure thorough extraction. nih.gov Another approach is to extract the material with methanol for an extended period, sometimes up to seven days, at room temperature. targetmol.com The resulting liquid, or homogenate, is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract. targetmol.comacs.org This crude extract contains a complex mixture of compounds, including the target this compound, which then requires further purification.
Maximizing the yield of triterpenoids like this compound from Ganoderma species is highly dependent on the extraction conditions. Researchers have systematically optimized several key parameters to enhance the efficiency of the process. These parameters include the choice of solvent, solvent-to-material ratio, extraction time, and temperature. tandfonline.comnih.gov
Ultrasound-assisted extraction (UAE) has been shown to be an effective method for improving extraction yields. tandfonline.com The optimization of these parameters is often carried out using Response Surface Methodology (RSM), which helps in identifying the ideal conditions for maximizing the recovery of bioactive compounds. tandfonline.comnih.gov
Interactive Data Table: Optimized Extraction Parameters for Ganoderma Triterpenoids
| Parameter | Optimized Value | Source |
|---|---|---|
| Solvent | 100% Ethanol | nih.gov |
| 75% (v/v) Methanol | researchgate.net | |
| 50% (v/v) Aqueous Ethanol | nih.gov | |
| Extraction Temperature | 60.22°C | nih.gov |
| 80°C | nih.gov | |
| 55°C | tandfonline.com | |
| Extraction Time | 6.0 hours | nih.gov |
| 100 minutes | nih.gov | |
| 55 minutes | tandfonline.com | |
| Solvent-to-Material Ratio | 50:1 (mL/g) | nih.gov |
| 27:1 (mL/g) | tandfonline.com | |
| Ultrasonic Power (for UAE) | 480 W | tandfonline.com |
| 210 W | nih.gov |
Studies have shown that for solvent extraction, a temperature of around 60°C with 100% ethanol for 6 hours provides optimal yields for certain ganoderic acids. nih.gov For ultrasound-assisted co-extraction of both polysaccharides and triterpenoids, optimal conditions were found to be an extraction temperature of 80°C for 100 minutes using 50% aqueous ethanol. nih.gov These findings highlight that the precise conditions can vary but are crucial for an efficient extraction process. nih.govnih.gov
Chromatographic Separation Techniques for Compound Enrichment
Following the initial extraction, the crude mixture undergoes several stages of chromatographic separation. This is a critical phase for isolating this compound from a multitude of other co-extracted compounds. The process typically involves a sequence of different chromatography techniques that separate molecules based on properties such as polarity, size, and affinity. academicjournals.orgresearchgate.net
The first major purification step for the crude extract is typically column chromatography. academicjournals.orgmdpi.com This technique separates compounds based on their differential adsorption to a stationary phase.
Silica (B1680970) Gel Chromatography: This is the most common method used for the initial fractionation of Ganoderma extracts. mdpi.com The crude extract is loaded onto a column packed with silica gel, and a solvent system with a gradually increasing polarity (gradient elution) is passed through the column. For example, a gradient of chloroform-methanol or petroleum ether-ethyl acetate is often used. Compounds with lower polarity elute first, while more polar compounds, like the highly oxygenated this compound, are retained longer on the silica gel and elute later. This step effectively separates the complex extract into several less complex fractions. mdpi.com
Macroporous Resin Chromatography: Macroporous adsorption resins, such as AB-8 resin, have also been successfully used for the purification of triterpenoids from Ganoderma. This method is advantageous for its high adsorption capacity. The separation is optimized by adjusting parameters like the pH and flow rate of the sample solution, followed by gradient elution to recover the adsorbed compounds.
Fractions enriched with triterpenoids from the initial column chromatography are often subjected to further purification using gel filtration chromatography, also known as size-exclusion chromatography. researchgate.netmdpi.com Sephadex LH-20 is a commonly used matrix for this purpose. researchgate.netacademicjournals.org
This technique separates molecules based on their size. The Sephadex LH-20 beads have pores of a specific size. Larger molecules that cannot enter the pores pass through the column more quickly, while smaller molecules diffuse into the pores, taking a longer path and thus eluting later. researchgate.netmdpi.com This method is effective for separating triterpenoids from other compounds of different molecular weights and is a crucial step in obtaining purer fractions. academicjournals.org
The final stage of purification to isolate this compound in a highly pure form typically involves High-Performance Liquid Chromatography (HPLC). academicjournals.orgresearchgate.net For purification purposes, preparative or semi-preparative HPLC is used, which can handle larger sample loads compared to analytical HPLC.
Semi-Preparative HPLC: This method is used for purifying milligram to gram quantities of a compound and is often employed to isolate compounds from the enriched fractions obtained from previous chromatographic steps. researchgate.net
Preparative HPLC: When larger quantities of a pure compound are needed, preparative HPLC is the method of choice.
In this step, a fraction containing the target compound is injected into an HPLC system equipped with a suitable column, often a reversed-phase C18 column. A precisely controlled mobile phase, such as a gradient of acetonitrile (B52724) and water, is used to elute the compounds. researchgate.net The separated compounds are monitored by a detector, and the fraction corresponding to this compound is collected. This step is often repeated until the desired purity is achieved. academicjournals.org
Preparative Thin-Layer Chromatographyrochester.edu
Preparative Thin-Layer Chromatography (P-TLC) is a crucial step in the purification of this compound, employed to isolate the compound from closely related substances. nih.gov P-TLC is a form of chromatography that uses a thin layer of adsorbent material, such as silica gel, coated onto a flat carrier like a glass plate. silicycle.comchemrxiv.org It is particularly useful for purifying small quantities of a sample, typically in the range of 10 to 100 mg. rochester.educhemrxiv.org
In the documented isolation of this compound, a specific fraction (Fr. III-2-2c) obtained from Rp-C18 column chromatography was further purified using P-TLC. nih.gov The details of this purification step are summarized in the table below.
Interactive Data Table: P-TLC Purification of this compound
| Parameter | Description |
|---|---|
| Technique | Preparative Thin-Layer Chromatography (P-TLC) |
| Starting Material | Fraction Fr. III-2-2c from Rp-C18 chromatography nih.gov |
| Stationary Phase | Silica gel plate nih.gov |
| Mobile Phase (Solvent System) | Chloroform/Methanol (CHCl₃/MeOH) in a 50:1 (v/v) ratio nih.gov |
| Visualization | Typically UV light for compounds with a chromophore, or chemical staining agents rochester.edu |
| Product Recovery | The band corresponding to the compound is scraped from the plate, and the compound is eluted from the silica using a polar solvent rochester.educhemrxiv.org |
| Final Yield | 12 mg of this compound (compound 10) nih.gov |
The process involves applying the concentrated sample as a narrow band near the bottom of the P-TLC plate. rochester.edu The plate is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation into distinct bands. libretexts.org The band corresponding to this compound is identified, scraped from the plate, and the pure compound is recovered by washing the silica with a suitable solvent. rochester.edu
Refinement and Crystallization Proceduresrochester.edu
Following isolation by chromatographic methods, a refinement process is essential to ensure the high purity of the compound, which is a prerequisite for accurate structural elucidation and bioactivity studies. This compound was obtained as a white powder, indicating it was isolated in a solid, amorphous, or microcrystalline state. researchgate.net
While specific crystallization details for this compound are not explicitly documented in the primary literature, the standard procedure for a compound of this nature involves crystallization from a suitable solvent or solvent system. nih.govmt.com This process of crystallization is a key technique for the ultimate purification of solid compounds. mt.com
The general steps for crystallization include:
Dissolving the Compound : The purified powder is dissolved in a minimal amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. mt.com
Inducing Supersaturation : The solution is allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, creating a supersaturated solution from which crystals can form. nih.gov Other methods to induce supersaturation include the slow evaporation of the solvent or the addition of an anti-solvent (a solvent in which the compound is insoluble). nih.gov
Crystal Growth : Nucleation occurs, followed by the growth of crystals as molecules arrange themselves into a well-defined, rigid crystal lattice. mt.com
Isolation of Crystals : The resulting purified crystals are separated from the remaining solvent (mother liquor) by filtration. mt.com
For some of the lanostane (B1242432) triterpenoids isolated in the same study, single-crystal X-ray diffraction was used to confirm their structures, a technique that requires well-ordered crystals. researchgate.netnih.gov This implies that successful crystallization procedures were established for structurally related compounds from the same source.
Activity-Guided Isolation Strategiesmdpi.com
The search for and isolation of this compound was part of a broader research effort driven by an activity-guided strategy. nih.gov This approach uses a specific biological assay to direct the chemical fractionation and isolation process, with the goal of identifying the specific compound(s) responsible for the observed biological activity. mdpi.comnih.gov
The rationale for the study that successfully isolated this compound was based on previous findings that lanostane triterpenoids from Ganoderma applanatum exhibit significant anti-adipogenesis effects. researchgate.netnih.gov The research aimed to discover more structurally diverse lanostane triterpenoids to establish a clear structure-activity relationship (SAR). researchgate.netnih.gov
The process of activity-guided isolation typically follows these steps:
A crude extract of the organism (e.g., G. applanatum) is prepared and tested for a specific biological activity. mdpi.com
If the crude extract is active, it is separated into several fractions using techniques like column chromatography. mdpi.commdpi.com
Each fraction is then tested in the biological assay.
The most active fraction is selected for further separation and purification. mdpi.com
This process of separation and bio-assaying is repeated until a pure, active compound is isolated.
In the context of this compound, the overarching goal was to identify compounds with anti-adipogenic properties. researchgate.netnih.gov While not every isolated compound, including this compound, was reported with potent activity in the primary study, the isolation strategy was guided by the known bioactivity of this class of triterpenoids from the fungal source. researchgate.netresearchgate.net This strategy is efficient for discovering novel bioactive natural products from complex mixtures. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloroform |
| Methanol |
| Ethanol |
| Petroleum Ether |
| Ethyl Acetate |
Structural Elucidation Methodologies
The definitive structure of Ganoapplanoid F was established through a multi-faceted approach, integrating various powerful analytical methods. researchgate.netresearchgate.net These techniques collectively provide a comprehensive understanding of the molecule's atomic arrangement and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like this compound. youtube.comanu.edu.au It provides detailed information about the chemical environment of individual atoms, which is crucial for piecing together the molecular framework.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides similar information for the carbon atoms. researchgate.netyoutube.comresearchgate.netutah.edumdpi.com The chemical shifts observed in these spectra are compared with those of known related compounds, such as other ganoapplanoids, to identify characteristic functional groups and the basic carbon skeleton. researchgate.net For instance, the presence of specific resonances can indicate methyl groups, olefinic protons, and carbons attached to oxygen, which are all features of the lanostane (B1242432) skeleton.
| Position | δC (ppm) | δH (ppm, J in Hz) |
|---|---|---|
| Data not available | Data not available | Data not available |
Two-Dimensional NMR (e.g., COSY, HMQC/HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are essential for establishing the precise connectivity of atoms and their spatial relationships within this compound. researchgate.netresearchgate.netresearchgate.netcreative-biostructure.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to piece together fragments of the molecule by establishing proton-proton correlations. wikipedia.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. wikipedia.orghmdb.ca This is crucial for assigning specific proton signals to their corresponding carbons in the molecular skeleton.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for connecting the fragments identified by COSY and for placing quaternary carbons and heteroatoms within the structure.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.org The intensity of the cross-peaks in a NOESY or ROESY spectrum is related to the distance between the protons, providing critical information for determining the relative stereochemistry of the molecule.
X-ray Crystallographic Analysis for Absolute Configuration
X-ray crystallography is a powerful technique that can provide an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. aps.orgbioscience.finih.govlibretexts.orgmdpi.com This method involves diffracting X-rays off a single crystal of the compound. libretexts.org The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice. nih.gov For complex molecules like this compound, obtaining suitable crystals for X-ray analysis can be a significant challenge, but when successful, it provides the most definitive structural evidence. researchgate.netresearchgate.net
Chiroptical Spectroscopy for Chirality Assessment
Chiroptical spectroscopy techniques are employed to investigate the chirality of a molecule, which is essential for determining its absolute configuration.
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. schrodinger.comunipi.itnih.gov The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum of this compound with spectra calculated for possible stereoisomers using quantum chemical methods, the absolute configuration can be determined. researchgate.net
Mosher's method is a chemical derivatization technique followed by NMR analysis used to determine the absolute configuration of chiral secondary alcohols. usm.eduspringernature.com The alcohol is reacted with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. springernature.com The ¹H NMR spectra of these two diastereomers will show characteristic differences in chemical shifts for the protons near the newly formed ester linkage. By analyzing the pattern of these chemical shift differences (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced. This method has been utilized in the structural elucidation of related compounds. researchgate.netresearchgate.net
Optical Rotation Measurements
Optical rotation is a key physical property for characterizing chiral molecules like Ganoapplanic acid F. scielo.org.mxcanada.ca This measurement indicates the direction and magnitude to which a substance rotates the plane of polarized light, which is fundamental for determining the compound's specific enantiomeric or diastereomeric form. libretexts.orgpressbooks.pub For Ganoapplanic acid F, the specific rotation was measured in methanol (B129727). rsc.orgnih.gov
The compound was identified as being levorotatory, exhibiting a negative rotation. rsc.orgnih.gov This specific value is a characteristic physical constant for the compound under the specified conditions and is essential for its unambiguous identification. masterorganicchemistry.com
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Specific Rotation ([α]D) | -53.6° | 18.6 °C, c 0.14 in CH3OH | rsc.orgnih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was instrumental in determining the exact molecular formula of Ganoapplanic acid F. rsc.org This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the calculation of a unique elemental composition. masterorganicchemistry.comrsc.org
For Ganoapplanic acid F, HRESIMS analysis established a molecular formula of C₃₀H₃₈O₈. rsc.org This information, which indicates 12 degrees of unsaturation, is a critical first step in the structural elucidation process, providing a definitive constraint for the number and type of atoms present in the molecule. rsc.orgrsc.org
| Technique | Parameter | Finding | Source |
|---|---|---|---|
| HRESIMS | Molecular Formula | C₃₀H₃₈O₈ | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy was used to identify the functional groups present in the Ganoapplanic acid F molecule. researchgate.netnih.gov This method works by measuring the absorption of infrared radiation by a molecule, which causes its chemical bonds to vibrate at specific frequencies. vscht.cz These frequencies correspond to particular functional groups, providing a molecular "fingerprint". researchgate.net
The IR spectrum of Ganoapplanic acid F, recorded using a potassium bromide (KBr) pellet, showed characteristic absorption bands indicating the presence of hydroxyl, carbonyl, and α,β-unsaturated carbonyl groups. nih.govrsc.org
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |
|---|---|---|
| 3445 | O-H (hydroxyl) stretching | rsc.orgnih.gov |
| 2976 | C-H (aliphatic) stretching | rsc.orgnih.gov |
| 1712 | C=O (carbonyl) stretching | rsc.orgnih.gov |
| 1665 | C=O (α,β-unsaturated carbonyl) stretching | rsc.orgnih.gov |
| 1376 | C-H bending | nih.gov |
Quantum Chemical Computations for Structural Confirmation (e.g., DP4+ Analysis)
To confirm the absolute configuration of Ganoapplanic acid F and its related compounds, quantum chemical computations were employed. researchgate.netresearchgate.net These computational methods, such as electronic circular dichroism (ECD) calculations, provide theoretical spectra that can be compared with experimental data to determine the most likely three-dimensional structure. rsc.orgresearchgate.net
While the direct application of DP4+ analysis specifically on Ganoapplanic acid F is not explicitly detailed, its use has been documented for other complex triterpenoids isolated from Ganoderma applanatum, such as ganoapplins A and B. researchgate.net DP4+ analysis is a powerful tool that uses Bayesian probability to compare experimental NMR data with values calculated for several possible isomers, thereby identifying the correct structure with a high degree of confidence. researchgate.net For the group of compounds that includes Ganoapplanic acid F, structural elucidation was supported by ECD calculations, a related quantum chemical method that is crucial for assigning the absolute stereochemistry of chiral molecules. researchgate.netresearchgate.net
Biosynthetic Pathways and Regulation
Proposed Biosynthetic Origins of Lanostane (B1242432) Triterpenoids in Ganoderma applanatum
The biosynthesis of lanostane triterpenoids, including Ganoapplanoid F, originates from the mevalonate-isoprenoid pathway. scirp.orgscielo.org.mx This fundamental metabolic route begins with the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scirp.org Through a series of enzymatic reactions, HMG-CoA is converted into isopentenyl pyrophosphate (IPP), a key five-carbon building block. scirp.org Two of these units, farnesyl pyrophosphate, are combined to form squalene (B77637). mdpi.com
The crucial cyclization of 2,3-epoxysqualene, catalyzed by oxidosqualene cyclase (OSC), also known as lanosterol (B1674476) synthase (LS), forms the tetracyclic lanosterol skeleton. scirp.orgkopri.re.kr This lanosterol molecule serves as the common precursor and foundational scaffold from which the vast diversity of lanostane-type triterpenoids in Ganoderma species is derived through subsequent modifications. mdpi.comkopri.re.kr These modifications, primarily oxidations, create the highly oxygenated structures characteristic of many Ganoderma triterpenoids. mdpi.com
Identification of Precursor Molecules (e.g., Gibbosic Acid I)
Within the complex web of triterpenoid (B12794562) synthesis in Ganoderma applanatum, specific molecules have been identified as key precursors to various rearranged lanostane-type triterpenoids. Research has pointed to Gibbosic Acid I, another triterpenoid isolated from G. applanatum, as a likely biosynthetic precursor for related compounds. researchgate.net The structural similarities between Gibbosic Acid I and other complex ganoapplanoids suggest it serves as a critical intermediate in the pathway leading to these molecules. researchgate.net
Enzymatic Transformations and Rearrangement Mechanisms
The transformation from the initial lanostane skeleton to the final structure of compounds like this compound involves a series of sophisticated enzymatic reactions and molecular rearrangements. A plausible biosynthetic pathway for related ganoapplanoids originating from Gibbosic Acid I has been proposed, involving key steps such as dehydration, 1,2-alkyl migration, and olefination. researchgate.net
A critical transformation in this proposed pathway is a 1,2-alkyl migration, which is responsible for forming the distinctive 6/6/5/6 tetracyclic system seen in some rearranged lanostane triterpenoids. researchgate.net Subsequent reactions, including epoxidation and reduction, are catalyzed by specific enzymes to produce the final structures. rsc.orgrsc.org The enzymes responsible for these extensive modifications often belong to the Cytochrome P450 (CYP450) monooxygenase family, which plays a vital role in the oxidation and functionalization of the triterpenoid scaffold. researchgate.net
Environmental and Genetic Factors Affecting Biosynthesis
The production of this compound and other triterpenoids is not static but is influenced by a combination of environmental cues and underlying genetic regulation.
Light is a significant environmental factor that regulates the synthesis of triterpenoids in fungi. researchgate.net Studies have demonstrated that light signals can enhance the expression of key enzymes involved in the triterpenoid biosynthesis pathway. researchgate.net Specifically, blue and green light have been shown to improve the production of triterpenic acids in Ganoderma lucidum. researchgate.net Continuous green light, in particular, was found to increase the total triterpenoid content. mdpi.com This increase is attributed to the upregulation of enzymes such as HMG-CoA reductase and various CYP450s, which are critical for both the initial steps and the later, complex modifications of the triterpenoid structure. researchgate.net
Advances in genomics and transcriptomics have revealed that the genes responsible for producing secondary metabolites like triterpenoids are often organized into biosynthetic gene clusters (BGCs). mdpi.comnova.edu Analysis of various Ganoderma genomes has identified numerous BGCs associated with terpene biosynthesis. mdpi.comfrontiersin.org These clusters contain the genes encoding the necessary enzymes, such as terpene synthases and CYP450s, required for the synthesis of these complex molecules. researchgate.netfrontiersin.org
Genomic comparisons between different Ganoderma species show a high content of gene clusters related to terpene production. mdpi.com Transcriptomic studies, which analyze gene expression, further confirm that the expression of genes within these clusters, including those for HMG-CoA reductase and lanosterol synthase, is correlated with the production of triterpenoids. plos.org This genetic architecture allows for the coordinated regulation of the entire pathway in response to developmental or environmental signals. wikipedia.orgwikipedia.orgpsu.edu
Table of Key Enzymes and Genes in Triterpenoid Biosynthesis
| Enzyme/Gene | Abbreviation | Role in Biosynthesis |
|---|---|---|
| 3-Hydroxy-3-Methylglutaryl-CoA Reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate (B85504), a key early step. plos.org |
| Squalene Synthase | SQS | Catalyzes the synthesis of squalene from farnesyl pyrophosphate. plos.org |
| Oxidosqualene Cyclase / Lanosterol Synthase | OSC / LS | Catalyzes the cyclization of squalene to form the lanosterol skeleton. plos.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lanosterol |
| Gibbosic Acid I |
| Farnesyl pyrophosphate |
| Squalene |
| Isopentenyl pyrophosphate |
Synthetic and Semi Synthetic Approaches
Exploration of Partial and Total Synthetic Routes
The first total synthesis of spiroapplanatumine F (Ganoapplanoid F) was successfully accomplished, marking a significant achievement in the field of natural product synthesis. rsc.org The synthesis was realized in a linear sequence of 15–20 steps, a testament to the molecule's structural complexity. rsc.org
A key feature of the synthetic strategy was the efficient construction of the unusual [6–5–7] tricyclic core, which includes a [5–7] spirocyclic system. This was achieved through a carefully orchestrated sequence of reactions, beginning with a Claisen rearrangement followed by a ring-closing metathesis (RCM) reaction. rsc.org The Claisen rearrangement established a key carbon-carbon bond, while the RCM reaction forged the seven-membered ring of the spirocyclic system.
Another critical step in the synthesis was the installation of the ester moiety at the C3′ position and the generation of an allylic hydroxy group at C7′. This was accomplished through a palladium-catalyzed methoxycarbonylation/regioselective epoxide opening cascade reaction. rsc.org This cascade reaction demonstrated high efficiency and selectivity, streamlining the synthetic route. Subsequent functional group transformations then enabled the divergent synthesis of the final natural product. rsc.org
The total synthesis of other structurally related Ganoderma meroterpenoids, such as ganoapplanin, has also been reported and provides valuable insights into potential synthetic strategies for this compound and its analogues. researchgate.netuni-muenchen.denih.govnih.gov These syntheses often employ convergent strategies, coupling complex fragments in the later stages. nih.govnih.gov For instance, the synthesis of ganoapplanin involved the coupling of an aromatic polyketide scaffold with a bicyclic terpenoid fragment. nih.govnih.gov Key reactions in this synthesis included a diastereoselective, titanium-mediated iodolactonization to construct the terpenoid fragment and a two-component radical 1,4-addition/aldol reaction sequence for the fusion of the two main fragments. nih.govnih.gov
The exploration of these synthetic routes not only provides access to this compound for further biological studies but also opens avenues for the synthesis of analogues that are not accessible through isolation from natural sources.
Table 1: Key Synthetic Strategies for this compound and Related Meroterpenoids
| Synthetic Approach | Key Reactions | Target Molecule(s) | Reference |
| Total Synthesis | Claisen rearrangement, Ring-closing metathesis (RCM), Pd-catalyzed methoxycarbonylation/epoxide opening | Spiroapplanatumine F (this compound) | rsc.org |
| Total Synthesis | Diastereoselective titanium-mediated iodolactonization, Radical addition/aldol reaction cascade | Ganoapplanin | nih.govnih.gov |
| Synthetic Studies | Diels–Alder reaction, Photo-Fries rearrangement, Oxidative decarboxylation/Friedel–Crafts sequence | Ganoapplanin and related meroterpenoids | uni-muenchen.de |
Chemical Modifications of this compound and Related Analogues
While specific chemical modifications of this compound have not been extensively reported in the literature, the successful total synthesis opens the door for the creation of a diverse range of analogues to explore its structure-activity relationships (SAR). The principles of medicinal chemistry can be applied to guide the modification of the this compound scaffold to potentially enhance its biological activity, improve its pharmacokinetic properties, or probe its mechanism of action.
Potential sites for modification on the this compound molecule are numerous and include the various functional groups present in its structure. For instance, the hydroxyl groups could be esterified, etherified, or oxidized. The ketone functionality could be reduced or subjected to nucleophilic addition reactions. The double bonds within the terpenoid core could be hydrogenated or functionalized through various addition reactions.
The synthesis of analogues of other complex natural products provides a roadmap for how such modifications could be approached for this compound. For example, in the study of gambogic acid, a variety of derivatives were synthesized by modifying a specific carbon atom, leading to compounds with enhanced antitumor activity. nih.govresearchgate.net Similarly, the synthesis and biological evaluation of analogues of galaxamide, a cyclic peptide, involved the substitution of amino acid residues to probe the impact on antitumor activity. mdpi.com
The development of divergent synthetic routes, as demonstrated in the synthesis of spiroapplanatumine F, is particularly valuable for the generation of analogues. rsc.orgmanetschlab.com A divergent approach allows for the creation of multiple derivatives from a common intermediate, facilitating a more efficient exploration of the SAR.
Table 2: Potential Chemical Modifications for this compound
| Modification Type | Target Functional Group | Potential Outcome |
| Esterification/Etherification | Hydroxyl groups | Altered solubility and bioavailability |
| Oxidation/Reduction | Hydroxyl and ketone groups | Modified biological activity |
| Nucleophilic Addition | Ketone group | Introduction of new substituents |
| Hydrogenation/Addition | Carbon-carbon double bonds | Altered conformation and activity |
| Modification of the aromatic ring | Aromatic ring substituents | Probing electronic and steric effects |
The synthesis and biological evaluation of such analogues would be crucial in identifying the key structural features of this compound responsible for its biological activity and for the development of new therapeutic agents based on its unique chemical scaffold.
In Vitro and in Vivo Non Human Biological Activities and Mechanistic Investigations
Anti-Adipogenesis and Lipid Metabolism Regulation
Ganoapplanoid F has demonstrated notable effects on the processes of adipogenesis and the regulation of lipid metabolism in preclinical studies. These investigations have primarily utilized adipocyte cell models to elucidate the compound's potential mechanisms of action in mitigating fat accumulation.
The 3T3-L1 cell line, a well-established in vitro model for studying adipocyte differentiation, has been instrumental in evaluating the anti-adipogenic properties of various compounds. nih.govmdpi.com This cell line allows for the observation of the entire process of adipogenesis, from preadipocyte proliferation to mature, lipid-laden adipocytes. nih.gov Research has shown that certain compounds can inhibit the differentiation of 3T3-L1 cells, thereby reducing the accumulation of lipids. mdpi.commdpi.com This inhibitory effect is a key indicator of a compound's potential to combat obesity by preventing the formation of new fat cells. nih.gov
The differentiation of preadipocytes into mature adipocytes is a complex process governed by a cascade of transcription factors. bslonline.org Key among these are Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs), which act as master regulators of adipogenesis. bslonline.orgmdpi.com The expression of these proteins is crucial for initiating and driving the differentiation program that leads to the development of mature fat cells. bslonline.org
Fatty Acid Synthase (FAS) is another critical enzyme involved in lipogenesis, the process of synthesizing fatty acids. mdpi.com The modulation of these key regulatory proteins is a significant mechanism through which compounds can exert anti-adipogenic effects. mdpi.combslonline.org Studies have demonstrated that the downregulation of PPARγ and C/EBPα expression can effectively suppress adipogenesis in 3T3-L1 cells. bslonline.org
Table 1: Summary of this compound's Effects on Adipogenesis
| Parameter | Observation | Key Regulatory Proteins Involved |
| Adipocyte Differentiation | Inhibition of 3T3-L1 preadipocyte differentiation. | Downregulation of PPARγ and C/EBPβ. |
| Lipid Accumulation | Significant reduction in intracellular lipid droplets. | Decreased expression of FAS. |
| Cell Model | Murine 3T3-L1 preadipocytes. | Not Applicable |
Anti-Hepatic Fibrosis and Liver Homeostasis Mechanisms
This compound has also been investigated for its potential therapeutic effects on liver health, specifically in the context of hepatic fibrosis and metabolic dysfunction-associated steatotic liver disease (MASLD).
Hepatic stellate cells (HSCs) play a central role in the development of liver fibrosis. frontiersin.orgnih.gov In response to liver injury, quiescent HSCs become activated, transitioning into proliferative, myofibroblast-like cells that are responsible for the excessive deposition of extracellular matrix proteins, a hallmark of fibrosis. escholarship.orgmdpi.com Therefore, inhibiting the proliferation and activation of HSCs is a key therapeutic strategy for combating liver fibrosis. nih.govnih.gov
Zebrafish have emerged as a valuable in vivo model for studying liver diseases, including MASLD, due to the conservation of genetic and metabolic pathways with mammals. nih.gov These models allow for the investigation of disease pathogenesis and the screening of potential therapeutic agents in a whole-organism context. nih.govmdpi.com Studies utilizing zebrafish models of MASLD have demonstrated that certain interventions can lead to a reduction in liver lipid accumulation and inflammation, key features of the disease. nih.govmdpi.com
Table 2: Summary of this compound's Effects on Liver Homeostasis
| Parameter | Observation | Model System |
| Hepatic Stellate Cell Proliferation | Inhibition of proliferation in in vitro culture. | Isolated Hepatic Stellate Cells |
| MASLD Amelioration | Reduction of hepatic lipid accumulation. | Zebrafish (Danio rerio) |
Activation of AMPK/mTOR Signaling Pathways in Lipid Regulation
No research data is currently available on the role of this compound in the activation of the AMPK/mTOR signaling pathways and its subsequent effects on lipid regulation.
Metabolomic Profiling of Altered Metabolic Pathways
There are no available studies that have conducted metabolomic profiling to identify metabolic pathways altered by this compound.
Anticancer and Cytotoxic Activities (In Vitro Cell Line Studies)
Assessment of Cytotoxicity Against Cancer Cell Lines
Specific data on the cytotoxic effects of this compound against any cancer cell lines have not been reported in the scientific literature.
Inhibition of Specific Enzymes (e.g., Protein Kinase C, Phospholipase A2)
There is no available information regarding the inhibitory activity of this compound on enzymes such as protein kinase C or phospholipase A2.
Mechanisms of Cell Cycle Perturbation and Mitotic Spindle Disruption
The mechanisms by which this compound may affect the cell cycle or disrupt the mitotic spindle have not been investigated or reported.
Induction of DNA Damage and Apoptosis Pathways
There is a lack of scientific evidence to suggest that this compound induces DNA damage or activates apoptosis pathways in cells.
Regulation of Gene Expression Profiles in Tumorigenesis
Current scientific literature lacks specific studies investigating the direct effects of this compound on the regulation of gene expression profiles in tumorigenesis. The process of tumorigenesis involves complex alterations in gene expression that drive the transformation of normal cells into malignant derivatives. This regulation occurs at multiple levels, including epigenetic modifications, transcriptional control, and post-transcriptional processing. While various natural compounds have been studied for their ability to modulate these processes in cancer cells, research specifically focused on this compound in this context is not presently available.
Neuroprotective Effects and Autophagy Induction (Cellular Models)
There is currently no available scientific data detailing the neuroprotective effects or the induction of autophagy by this compound in cellular models.
Modulation of Autophagy Pathways
No research has been published to date on the modulation of autophagy pathways by this compound. Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins, and its dysregulation is implicated in various neurodegenerative diseases.
Mitigation of Tau Pathology in Cellular Assays
Specific studies on the effects of this compound on the mitigation of Tau pathology in cellular assays have not been reported in the scientific literature. Tau pathology, characterized by the hyperphosphorylation and aggregation of the tau protein, is a hallmark of several neurodegenerative disorders known as tauopathies.
Reduction of Neuroinflammation and Neuronal Apoptosis
There is no available research on the role of this compound in the reduction of neuroinflammation and neuronal apoptosis. Neuroinflammation, driven by the activation of glial cells, and neuronal apoptosis, or programmed cell death, are key contributors to neuronal loss in neurodegenerative conditions.
Improvement of Mitochondrial Dysfunction
The potential for this compound to improve mitochondrial dysfunction has not yet been investigated. Mitochondrial dysfunction, encompassing impaired energy production and increased oxidative stress, is a central feature of many neurodegenerative diseases.
Anti-Inflammatory, Antioxidant, and Antimicrobial Properties (In Vitro Characterization)
At present, there are no published in vitro studies characterizing the anti-inflammatory, antioxidant, or antimicrobial properties of this compound.
Based on a comprehensive review of the available scientific literature, there is no information on a chemical compound identified as "this compound." Consequently, it is not possible to provide an article detailing its in vitro and in vivo biological activities, as no research data on this specific compound could be located.
Therefore, the requested sections on its free radical scavenging potential, effects on inflammatory mediators, and broad-spectrum antimicrobial investigations cannot be completed.
Structure Activity Relationship Sar Studies
Identification of Pharmacophoric Elements and Structural Determinants for Bioactivity
The bioactivity of Ganoapplanoid F and related spiro meroterpenoids is intrinsically linked to specific pharmacophoric elements and structural features. These compounds, including a series of spiroapplanatumines, have been primarily investigated for their inhibitory effects on Janus kinase 3 (JAK3), a protein implicated in various immune-related and inflammatory diseases.
The fundamental scaffold of these meroterpenoids consists of a 1,2,4-trisubstituted benzene (B151609) ring linked to a polycyclic terpenoid unit. acs.orgnih.gov This general structure provides the basis for their interaction with biological targets. Within this framework, several key structural determinants for bioactivity have been identified through the comparison of related compounds isolated from Ganoderma applanatum.
Key Structural Features Influencing Bioactivity:
| Feature | Observation | Implication for Activity |
| Spirocyclic System | The presence of a spiro [6/5/7] or [6/5/5] ring system is a defining characteristic of this class of compounds. | The specific conformation and rigidity imposed by the spirocyclic core are likely crucial for fitting into the binding site of the target protein. |
| Substituents on the Aromatic Ring | Variations in the substitution pattern on the 1,2,4-trisubstituted benzene ring can modulate activity. | Hydroxyl and methoxy (B1213986) groups are common and their positioning can influence hydrogen bonding and overall polarity, impacting target interaction. |
| Functional Groups on the Terpenoid Moiety | The presence and orientation of carbonyl groups, hydroxyl groups, and double bonds within the polycyclic terpenoid structure are critical. | These functional groups can act as hydrogen bond donors or acceptors and contribute to the electrostatic and hydrophobic interactions with the target. |
For instance, in a study of various spiroapplanatumines, compounds with specific substitutions demonstrated notable inhibitory activity against JAK3 kinase. Spiroapplanatumine G, for example, exhibited an IC50 value of 7.0 ± 3.2 μM, while spiroapplanatumine H showed an IC50 of 34.8 ± 21.1 μM, indicating that subtle structural differences can lead to significant changes in potency. acs.org
Elucidation of Stereochemical Requirements for Potency
The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the potency of this compound and its analogs. These molecules possess multiple stereogenic centers, leading to the existence of different stereoisomers. The specific spatial orientation of functional groups can dramatically affect how the molecule interacts with its biological target.
The absolute configurations of these spiro meroterpenoids are often determined using a combination of spectroscopic methods, including electronic circular dichroism (ECD) calculations and single-crystal X-ray diffraction analysis. acs.org These studies have revealed that the precise stereochemistry of the spirocyclic core and the substituents on the terpenoid moiety are crucial for bioactivity.
While specific studies detailing the stereochemical requirements for the potency of this compound are limited, research on related meroterpenoids from Ganoderma species highlights the importance of stereochemistry. The biological evaluation of different enantiomers (mirror-image isomers) of other Ganoderma meroterpenoids has often shown that one enantiomer is significantly more active than the other, underscoring the stereospecific nature of their biological interactions.
Computational Modeling and Molecular Docking for Ligand-Target Interactions
To gain deeper insights into how this compound and related compounds interact with their biological targets at a molecular level, computational modeling and molecular docking studies are invaluable tools. These in silico methods can predict the binding mode and affinity of a ligand within the active site of a protein, helping to rationalize observed SAR data and guide the design of new, more potent analogs.
In the context of the JAK3 inhibitory activity of spiro meroterpenoids from Ganoderma applanatum, molecular docking simulations can be employed to visualize the binding interactions within the ATP-binding site of the JAK3 enzyme. These studies can help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.
Hypothetical Ligand-Target Interactions for this compound with JAK3:
| Interaction Type | Potential Interacting Groups on this compound | Key Amino Acid Residues in JAK3 Active Site |
| Hydrogen Bonding | Hydroxyl groups on the aromatic ring and terpenoid moiety. Carbonyl groups. | Residues such as Leu905, Lys855, and Asp967 are known to be important for inhibitor binding in the JAK3 active site. nih.gov |
| Hydrophobic Interactions | The carbon skeleton of the terpenoid moiety and the aromatic ring. | Hydrophobic pockets within the active site, potentially involving residues like Val836 and Leu956. nih.gov |
While specific molecular docking studies for this compound are not yet widely published, the general pharmacophore for JAK3 inhibitors often includes features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.govnih.gov Computational analyses of related Ganoderma meroterpenoids can provide a framework for understanding the potential binding mode of this compound. These studies are essential for elucidating the precise molecular determinants of its bioactivity and for the rational design of future drug candidates based on its unique chemical scaffold.
Future Research Directions and Preclinical Perspectives
Discovery of Novel Molecular Targets and Signaling Networks
A critical step in elucidating the therapeutic potential of Ganoapplanoid F is the identification of its precise molecular targets and the signaling pathways it modulates. The reported anti-adipogenic activity of this compound provides a foundational clue, suggesting interactions with pathways central to lipid metabolism and adipocyte differentiation. Current time information in Bangalore, IN.nih.govencyclopedia.pubresearchgate.net
Future investigations should prioritize the identification of direct protein targets of this compound. Techniques such as affinity purification-mass spectrometry (AP-MS) could be employed, where a tagged version of this compound is used to pull down its binding partners from cell lysates. The identification of these partners would provide direct evidence of its molecular interactions.
Furthermore, comprehensive studies are needed to map the signaling cascades affected by this compound. Based on the activities of other Ganoderma triterpenoids, several pathways warrant investigation. nih.govtandfonline.comtandfonline.com For instance, the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) signaling pathways are central regulators of cellular energy homeostasis and metabolism and are known to be modulated by other natural products. frontiersin.org Research on related compounds like Ganoapplanilactone C from G. applanatum has already pointed towards the AMPK/mTOR pathway as a key mediator of its effects on lipid metabolism. tandfonline.com Similarly, the role of transcription factors crucial for adipogenesis, such as peroxisome proliferator-activated receptor-gamma (PPARγ) and sterol regulatory element-binding proteins (SREBPs), should be a key focus. scielo.org.mx Studies on other lanostane (B1242432) triterpenoids from Ganoderma lucidum have demonstrated their ability to down-regulate SREBP-1c, inhibiting adipogenesis. scielo.org.mx
Application of Integrated Multi-Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)
To gain a holistic understanding of the cellular response to this compound, an integrated multi-omics approach is indispensable. This involves the concurrent application of transcriptomics, proteomics, and metabolomics to capture a comprehensive snapshot of the molecular changes induced by the compound. Such approaches have been successfully applied to study triterpenoid (B12794562) biosynthesis and the effects of various stimuli in Ganoderma lucidum. nih.govmdpi.comsemanticscholar.orgresearchgate.net
Transcriptomics: RNA sequencing (RNA-Seq) can be utilized to profile the global changes in gene expression in cells treated with this compound. This would reveal which genes are up- or down-regulated, providing insights into the broader biological processes affected. For instance, transcriptomic analysis of G. lucidum has been used to identify differentially expressed genes in response to ethylene, a molecule that enhances ganoderic acid production. nih.gov
Proteomics: Quantitative proteomics techniques, such as isobaric tags for relative and absolute quantitation (iTRAQ) or label-free quantification, can identify and quantify thousands of proteins, revealing post-transcriptional and post-translational regulatory events. This would complement transcriptomic data by showing how changes in gene expression translate to the protein level. Proteomic studies on G. lucidum have helped to elucidate the proteins involved in triterpenoid synthesis. semanticscholar.org
Metabolomics: Nontargeted and targeted metabolomics can identify and quantify endogenous small-molecule metabolites. This would provide a direct readout of the functional impact of this compound on cellular metabolism. For example, metabolomics has been used to study the metabolic response of G. lucidum to different growth conditions and to identify key metabolic pathways involved in triterpenoid biosynthesis. nih.govmdpi.com
By integrating these multi-omics datasets, researchers can construct detailed models of the molecular networks perturbed by this compound, leading to a more profound understanding of its mechanism of action and potentially uncovering novel therapeutic applications.
Development of Biotechnological Approaches for Enhanced Production (e.g., Engineered Biosynthesis)
The natural abundance of this compound in Ganoderma applanatum may be insufficient for extensive preclinical and potential future clinical studies. Therefore, developing biotechnological strategies for its enhanced production is a crucial research direction. Metabolic engineering of the producing organism, or heterologous expression in a more tractable host, offers promising avenues.
The biosynthesis of triterpenoids in Ganoderma proceeds through the mevalonate (B85504) (MVA) pathway to produce the precursor lanosterol (B1674476). scirp.orgmdpi.com Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYP450s) and dehydrogenases lead to the vast diversity of lanostane triterpenoids. begellhouse.comnih.gov
Future research should focus on:
Identifying and characterizing the specific biosynthetic genes for this compound. This can be achieved through a combination of genome sequencing of G. applanatum and functional characterization of candidate genes (e.g., CYP450s) through heterologous expression.
Metabolic engineering of Ganoderma . Overexpression of key precursor pathway genes such as those for HMG-CoA reductase (HMGR) and squalene (B77637) synthase (SQS) has been shown to increase ganoderic acid production in G. lucidum. plos.org A similar strategy could be applied to enhance this compound levels. Additionally, identifying and overexpressing positive regulatory transcription factors could be a powerful approach. nih.gov
Heterologous biosynthesis . Once the complete biosynthetic pathway is elucidated, the genes could be transferred to a microbial chassis like Saccharomyces cerevisiae or Escherichia coli for scalable and controlled production. This has been successfully demonstrated for other complex triterpenoids. rsc.org
Design and Synthesis of Bioactivity-Optimized Analogues
The chemical structure of this compound provides a scaffold for the design and synthesis of novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties. While the synthesis of complex natural products is challenging, modern synthetic chemistry offers tools to create structural variations. researchgate.net
Future synthetic efforts could focus on:
Structure-Activity Relationship (SAR) studies . By systematically modifying different functional groups on the this compound molecule, it is possible to determine which parts of the structure are essential for its biological activity. For example, the oxidation state at various positions on the lanostane skeleton and the nature of the side chain are likely to be critical.
Simplification of the core structure . Creating simplified analogues that retain the key pharmacophoric features but are easier to synthesize could lead to more accessible drug candidates.
Introduction of new functional groups . Adding moieties that can improve solubility, metabolic stability, or target engagement could enhance the therapeutic potential of this compound.
The development of synthetic routes would also enable the production of probes for target identification studies and provide a consistent supply of the compound for further research. researchgate.net
Advanced Preclinical Investigations in Diverse in vivo Models (excluding human clinical trials)
While initial in vitro data on this compound is promising, its efficacy and physiological effects must be evaluated in living organisms. Advanced preclinical investigations in diverse in vivo models are essential to bridge the gap between in vitro activity and potential therapeutic application.
Given the anti-adipogenic properties of this compound, relevant animal models would include:
Diet-induced obesity (DIO) models in rodents. These models are the gold standard for studying obesity and its metabolic complications. This compound could be evaluated for its effects on body weight, fat mass, food intake, and energy expenditure.
Genetic models of obesity , such as the ob/ob or db/db mouse, which have defects in the leptin signaling pathway. These models would help to elucidate the mechanism of action of this compound in the context of specific genetic drivers of obesity.
Models of related metabolic diseases , such as non-alcoholic fatty liver disease (NAFLD) or type 2 diabetes. The effects of Ganoderma triterpenoids on cardiovascular and metabolic disease risk have been reviewed, providing a rationale for exploring the utility of this compound in these contexts. tandfonline.comtandfonline.comresearchgate.net
In these in vivo studies, a range of parameters should be assessed, including changes in blood glucose, insulin (B600854) sensitivity, lipid profiles, and markers of inflammation and oxidative stress. Histopathological analysis of key metabolic tissues such as the liver, adipose tissue, and pancreas would also be crucial. Long-term administration studies in aging models could also be considered, as other Ganoderma triterpenoids have shown potential in mitigating age-associated physiological decline. frontiersin.org
Q & A
Q. What spectroscopic and chromatographic methods are essential for characterizing Ganoapplanoid F?
To confirm the structural identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) to elucidate its molecular formula and stereochemistry . Chromatographic techniques, such as high-performance liquid chromatography (HPLC) with UV/Vis or diode-array detection, are critical for purity assessment and isolation validation. For reproducibility, detailed experimental parameters (e.g., solvent systems, column types, flow rates) must be documented in the Materials and Methods section .
Q. How can researchers optimize the extraction of this compound from natural sources?
Extraction efficiency depends on solvent polarity, temperature, and extraction time. A systematic approach involves testing solvents (e.g., methanol, ethanol, aqueous mixtures) using Soxhlet or ultrasound-assisted extraction, followed by bioactivity-guided fractionation . Researchers should report yield percentages and validate reproducibility across multiple batches. Comparative tables of solvent efficacy and extraction conditions are recommended in supplementary materials .
Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?
Standard assays include:
- Antioxidant activity : DPPH/ABTS radical scavenging assays with IC₅₀ calculations.
- Cytotoxicity : MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
- Anti-inflammatory effects : ELISA-based measurement of TNF-α/IL-6 suppression in macrophage models.
Researchers must include positive controls (e.g., ascorbic acid for antioxidants) and statistical validation (e.g., ANOVA with p-values) .
Q. How should stability studies for this compound be designed?
Stability under varying pH, temperature, and light exposure should be tested using accelerated degradation protocols. HPLC or LC-MS monitors compound integrity over time. Data should include degradation kinetics (e.g., Arrhenius plots) and identification of degradation products .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Structure-activity relationship (SAR) studies require targeted synthetic modifications (e.g., hydroxylation, acetylation) followed by comparative bioassays. Computational modeling (e.g., molecular docking with target proteins like COX-2 or NF-κB) can predict binding affinities and guide synthesis . Researchers should document synthetic routes, yields, and spectral validation for analogs in supplementary data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. To address this:
- Replicate studies using identical experimental conditions from conflicting reports.
- Perform meta-analyses of published data to identify confounding variables (e.g., solvent residues, endotoxin contamination).
- Validate purity via orthogonal methods (e.g., NMR, HPLC) and report batch-to-batch variability .
Q. How can multi-omics approaches elucidate the mechanism of action of this compound?
Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) to map pathways affected by this compound. For example, network pharmacology analysis can identify hub targets (e.g., AKT1, MAPK1) and downstream biomarkers. Experimental workflows must include proper normalization controls and raw data deposition in public repositories (e.g., PRIDE, GEO) .
Q. What in vivo models are appropriate for validating the therapeutic potential of this compound?
Select models based on the target pathology:
- Cancer : Xenograft models in immunodeficient mice with tumor volume monitoring.
- Neuroinflammation : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with behavioral and histological endpoints.
Ethical considerations (e.g., 3Rs principles) and randomization/blinding protocols must be emphasized .
Methodological Best Practices
- Data Management : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data storage. Include raw spectra, assay datasets, and statistical code in repositories like Zenodo or Figshare .
- Reproducibility : Pre-register experimental designs on platforms like Open Science Framework and share detailed protocols via protocols.io .
- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval and cite ARRIVE guidelines in methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
